

An In-depth Technical Guide to 4,5-Dimethyl-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 4,5-Dimethyl-oxazole-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,5-Dimethyl-oxazole-2-carboxylic acid** (CAS No. 1240605-72-4), a key heterocyclic building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, details established synthetic protocols, and explores its role as a versatile intermediate in the development of pharmacologically active agents.

Core Chemical and Physical Data

4,5-Dimethyl-oxazole-2-carboxylic acid is a disubstituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of a carboxylic acid group at the 2-position and two methyl groups at the 4- and 5-positions imparts specific reactivity and structural characteristics that are valuable for synthetic transformations.

Property	Value	Reference
CAS Number	1240605-72-4	[1]
Molecular Formula	C ₆ H ₇ NO ₃	
Molecular Weight	141.12 g/mol	[1]
Physical State	Likely a solid at room temperature.	
Melting Point	While not definitively reported for this specific compound, structurally related oxazole-carboxylic acids exhibit melting points in the range of 182–239°C.	[1]
Solubility	Expected to be sparingly soluble in water. Solubility is enhanced in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in aqueous basic solutions.	[1]
pKa of Conjugate Acid	The oxazole ring is weakly basic, with a pKa of the conjugate acid around 0.8.	[1]

Synthesis and Experimental Protocols

The synthesis of 4,5-disubstituted oxazoles can be achieved through several established methodologies. Below are detailed protocols for two common and effective approaches that can be adapted for the synthesis of **4,5-Dimethyl-oxazole-2-carboxylic acid**.

Direct Synthesis from Carboxylic Acids and Isocyanoacetates

This modern and highly efficient method involves the direct conversion of a carboxylic acid to the corresponding oxazole.[1][2] The reaction proceeds via the in-situ activation of the carboxylic acid, followed by cyclization with an isocyanoacetate derivative.

Experimental Protocol:

- **Activation of the Carboxylic Acid:** In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting carboxylic acid (1.0 equivalent) and 4-dimethylaminopyridine (DMAP, 1.5 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM).
- Add a triflylpyridinium reagent (1.3 equivalents) to the solution and stir for approximately 5 minutes at room temperature to facilitate the formation of the acylpyridinium salt.
- **Cyclization:** To the activated carboxylic acid solution, add the isocyanide reagent (e.g., ethyl isocyanoacetate, 1.2 equivalents).
- The reaction mixture is then heated to 40°C and stirred for 30 minutes.
- **Work-up and Purification:** Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-acylamino ketone precursor.[1] While a lengthier process, it is a robust and well-established route to oxazoles.

Experimental Protocol:

- **Preparation of the 2-Acylamino Ketone:** The synthesis begins with the acylation of an aminoketone. For **4,5-dimethyl-oxazole-2-carboxylic acid**, a suitable precursor would be 3-amino-2-butanone. This is acylated using an appropriate acylating agent to introduce the desired substituent at the 2-position.

- **Cyclodehydration:** The resulting 2-acylamino ketone is then subjected to cyclodehydration using a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. The reaction is typically heated to drive the cyclization and dehydration, forming the oxazole ring.
- **Work-up and Purification:** The reaction mixture is carefully quenched, often by pouring it onto ice. The product is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Role in Drug Discovery and Development

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[2] Oxazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3]

4,5-Dimethyl-oxazole-2-carboxylic acid serves as a versatile starting material for the synthesis of more complex and potent drug candidates. The carboxylic acid moiety at the 2-position is a key reactive handle, allowing for a variety of chemical modifications such as amidation, esterification, and conversion to other functional groups. These modifications enable the exploration of structure-activity relationships (SAR) to optimize the pharmacological profile of lead compounds.

For instance, the well-known antibiotic dicloxacillin contains a substituted oxazole ring, highlighting the importance of this heterocycle in the development of clinically relevant drugs.[4] The mechanism of action for such β -lactam antibiotics involves the inhibition of bacterial cell wall synthesis.[4]

Below is a conceptual diagram illustrating how a core oxazole structure, derived from a building block like **4,5-Dimethyl-oxazole-2-carboxylic acid**, can be elaborated to target different biological pathways.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4,5-Dimethyl-oxazole-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042283#4-5-dimethyl-oxazole-2-carboxylic-acid-cas-number]

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